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Compound of Interest

Compound Name: AMG131

Cat. No.: B1664859

An objective analysis of the selective PPARy modulator, AMG131 (INT131), across preclinical
and clinical models, supported by experimental data.

This guide provides a comparative overview of the pharmacodynamics of AMG131, a potent
and selective peroxisome proliferator-activated receptor y (PPARY) modulator, in preclinical
rodent models and in humans with type 2 diabetes mellitus (T2DM). The data presented
highlights the drug's efficacy in improving glycemic control and its favorable safety profile
concerning side effects commonly associated with full PPARy agonists.

Mechanism of Action: Selective PPARyY Modulation

AMG131 is a non-thiazolidinedione (TZD) selective PPARy modulator (SPPARM).[1][2] It binds
to the PPARY ligand-binding pocket with high affinity (Ki of ~10 nM), approximately 20-fold
higher than rosiglitazone or pioglitazone.[3] Unlike full agonists, AMG131's interaction with
PPARYy leads to a unique conformational change in the receptor. This results in a distinct
pattern of cofactor recruitment, specifically facilitating the recruitment of the coactivator DRIP-
205 to about 25% of the level observed with rosiglitazone (EC50 = 0.004 uM).[4] This selective
modulation of PPARY activity is believed to be the basis for its distinct pharmacological profile,
separating the desired anti-diabetic effects from the adverse effects associated with full
agonists.[1][5]

Signaling Pathway
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The binding of AMG131 to PPARYy initiates a cascade of molecular events that ultimately
regulate the transcription of target genes involved in glucose and lipid metabolism. The
simplified signaling pathway is illustrated below.
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Caption: Simplified signaling pathway of AMG131.

Cross-Species Pharmacodynamic Comparison

AMG131 has demonstrated significant pharmacodynamic effects in both preclinical animal
models and human clinical trials, showing a consistent profile of glycemic control and an
improved safety margin compared to traditional TZDs.

Quantitative Data Summary

The following tables summarize the key quantitative pharmacodynamic findings for AMG131 in
Zucker fatty rats (a model of obesity and T2DM) and in human patients with T2DM.

Table 1: Glycemic Control
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Parameter Species AMG131 Dose Observation Reference
-22 mg/dL
Fasting Plasma 1 mg/day (4 change from
Human (T2DM) i
Glucose (FPG) weeks) baseline
(p=0.0056)
-46 mg/dL
10 mg/day (4 change from
Human (T2DM) glday ( g
weeks) baseline
(p<0.0001)
More potent than
N rosiglitazone in
Rat (Zucker fatty)  Not specified ) [1]
reducing serum
glucose
-0.8% change
1 mg/day (24 from baseline (p
HbAlc Human (T2DM) [6]
weeks) <0.001 vs.
placebo)
2 mg/day (24 -1.1% change
Human (T2DM) ] [6]
weeks) from baseline
) - Reduction in
Insulin Levels Rat (Zucker fatty)  Not specified ) ) [1]
serum insulin
1mg&10 Significant
Human (T2DM) mg/day (4 improvements in [7]
weeks) insulin resistance

Table 2: Biomarkers and Safety Parameters
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Parameter Species AMG131 Dose Observation Reference
) ) Rat (normal & -
Adiponectin _ , Not specified Increased levels
diabetic)
1mg & 10
Human (T2DM) mg/day (4 Increased levels [1][7]
weeks)
No significant
] ] 80 mg/kg/day (14 ]
Weight Gain Rat (Zucker fatty) days) increase in heart  [1]
ays
Y or lung weight
1 mg/day (4 No evidence of
Human (T2DM) ] ]
weeks) weight gain
Less weight gain
1 mg/day (24
Human (T2DM) than 45 mg [6]
weeks) o
pioglitazone
) ) No significant
Fluid Retention 80 mg/kg/day (14 ]
Rat (Zucker fatty) increase in [1]

(Edema)

days)

plasma volume

Human (T2DM)

1 mg/day (4

weeks)

No evidence of

fluid retention

Human (T2DM)

1 mg/day (24

weeks)

Less edema than
45 mg

pioglitazone

[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Preclinical Study in Zucker Fatty Rats

Objective: To assess the in vivo efficacy and side-effect profile of AMG131 compared to a full

agonist.

Experimental Workflow:
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Zucker Fatty Rats
(Model of T2DM)

Daily Oral Gavage
(14 days)
- Vehicle
- AMG131 (80 mg/kg)
- Rosiglitazone

Pharmacodynamic Measurements:
- Serum Glucose & Insulin
- Plasma Volume
- Heart & Lung Weight

(Comparative Analysis)

Click to download full resolution via product page
Caption: Workflow for the preclinical evaluation of AMG131.
Methodology:
+ Animal Model: Male Zucker (fa/fa) rats were used as a model of obesity and type 2 diabetes.

e Treatment: Animals were administered AMG131 (at doses up to 80 mg/kg/day) or the full
agonist rosiglitazone orally once daily for 14 days.[1] A vehicle control group was also
included.

¢ Oral Glucose Tolerance Test (OGTT): Following the treatment period, an OGTT was
performed. After an overnight fast, a baseline blood sample was taken. A glucose solution
(e.0., 2 g/kg body weight) was then administered orally. Blood samples were collected at
specified intervals (e.g., 30, 60, 90, and 120 minutes) to measure blood glucose levels and
assess glucose clearance.
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+ Biomarker and Safety Assessment: At the end of the study, blood samples were collected to
measure serum levels of insulin and adiponectin. Plasma volume was determined, and heart
and lung weights were measured and normalized to body weight to assess for edema and
cardiac hypertrophy.[1]

Human Phase 2a Clinical Trial

Objective: To evaluate the short-term efficacy and safety of AMG131 in patients with T2DM.[3]

Experimental Workflow:

Patients with T2DM
(Not on pharmacotherapy)

Randomized, Double-Blind,
Placebo-Controlled
(4 weeks)

Treatment Arms:
- Placebo
- AMG131 (1 mg/day)
- AMG131 (10 mg/day)

Primary Efficacy Endpoint:
Change in Fasting Plasma Glucose

Secondary Endpoints:
- Adiponectin Levels
- Body Weight
- Incidence of Edema

A J
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Caption: Workflow for the Phase 2a clinical trial of AMG131.

Methodology:
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o Study Design: A 4-week, randomized, double-blind, placebo-controlled, multi-center study
was conducted.[3]

o Patient Population: The study enrolled subjects with T2DM who were not currently receiving
pharmacotherapy for their hyperglycemia. The baseline mean fasting plasma glucose for the
study population was 171 + 42 mg/dL.[3]

o Treatment: Patients were randomized to receive a daily oral dose of either 1 mg of AMG131
besylate, 10 mg of AMG131 besylate, or a placebo for 4 weeks.[3]

o Efficacy and Safety Assessments: The primary efficacy endpoint was the change in fasting
plasma glucose (FPG) from baseline to week 4. Secondary endpoints included changes in
adiponectin levels, body weight, and the incidence of adverse events, with a particular focus
on fluid retention and edema.[7]

Conclusion

The cross-species pharmacodynamic data for AMG131 consistently demonstrates its potential
as a potent insulin-sensitizing agent with a significantly improved safety profile compared to full
PPARYy agonists. In both preclinical rat models and human clinical trials, AMG131 effectively
improves glycemic control and increases the beneficial adipokine, adiponectin.[1][7] Crucially,
these therapeutic effects are achieved with a reduced risk of the characteristic side effects of
weight gain and fluid retention that are commonly associated with TZD therapies.[1][6] This
selective modulation of PPARY activity represents a promising therapeutic strategy for the
treatment of type 2 diabetes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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